molecular formula C15H15BrF2O B8474478 6'-Bromo-4-(difluoromethyl)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one

6'-Bromo-4-(difluoromethyl)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Cat. No.: B8474478
M. Wt: 329.18 g/mol
InChI Key: HZOBUVDFWVHGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-Bromo-4-(difluoromethyl)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one is a useful research compound. Its molecular formula is C15H15BrF2O and its molecular weight is 329.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15BrF2O

Molecular Weight

329.18 g/mol

IUPAC Name

6-bromo-4'-(difluoromethyl)spiro[3H-indene-2,1'-cyclohexane]-1-one

InChI

InChI=1S/C15H15BrF2O/c16-11-2-1-10-8-15(13(19)12(10)7-11)5-3-9(4-6-15)14(17)18/h1-2,7,9,14H,3-6,8H2

InChI Key

HZOBUVDFWVHGEX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(F)F)CC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 1-(4-bromo-2-iodobenzyl)-4-(difluoromethyl)cyclohexanecarboxylate (Intermediate 90, 2.3 g, 4.72 mmol) was dissolved in THF (30 mL). The atmosphere was exchanged to N2 (g), and the solution was cooled to −20° C. Isopropylmagnesium chloride—lithium chloride (1.3M in THF, 4.00 mL, 5.19 mmol) was added dropwise over one h. The reaction mixture was stirred at −20° C. for 40 min. The reaction mixture was removed from the cooling bath, and left to warm up to r.t., while stirred for 1.5 h. The reaction was stirred at r.t. overnight and then heated at 40° C. for 3 h. The reaction was cooled to r.t. and quenched with sat. NH4Cl. The resulting mixture was stirred overnight. The organic layer was collected and dried over MgSO4, filtered, and concentrated. The residue was purified by flash chromatography (0-10% EtOAc in heptane) followed by preparative chromatography to give the title compound (0.562 g, 24% yield): 1H NMR (500 MHz, DMSO-d6) δ ppm 1.46-1.65 (m, 4 H), 1.75-1.96 (m, 5 H), 2.93 (s, 2 H), 6.00 (dt, 1 H), 7.51 (d, 1 H), 7.73 (d, 1 H), 7.83 (dd, 1 H).
Name
Methyl 1-(4-bromo-2-iodobenzyl)-4-(difluoromethyl)cyclohexanecarboxylate
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Intermediate 90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
24%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.